2-(Pyridin-2-yl)acetyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

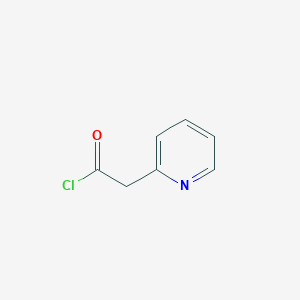

2-(Pyridin-2-yl)acetyl chloride is an organic compound with the molecular formula C7H6ClNO It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N The compound is characterized by the presence of an acetyl chloride group attached to the second position of the pyridine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)acetyl chloride typically involves the reaction of 2-(Pyridin-2-yl)-acetic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group. The general reaction scheme is as follows:

C7H7NO2+SOCl2→C7H6ClNO+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of thionyl chloride remains a common method due to its efficiency in converting carboxylic acids to acyl chlorides.

化学反応の分析

Types of Reactions

2-(Pyridin-2-yl)acetyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-(Pyridin-2-yl)-acetic acid and hydrochloric acid.

Reduction: The compound can be reduced to 2-(Pyridin-2-yl)-ethanol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions to form the corresponding amides, esters, and thioesters.

Hydrolysis: Typically carried out in aqueous media at room temperature.

Reduction: Requires strong reducing agents like LiAlH4, usually performed in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Thioesters: Formed by reaction with thiols.

2-(Pyridin-2-yl)-acetic acid: Formed by hydrolysis.

2-(Pyridin-2-yl)-ethanol: Formed by reduction.

科学的研究の応用

2-(Pyridin-2-yl)acetyl chloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

作用機序

The mechanism of action of 2-(Pyridin-2-yl)acetyl chloride primarily involves its reactivity as an acylating agent. The acetyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify various nucleophilic sites in biomolecules, such as the amino groups in proteins, leading to changes in their structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

類似化合物との比較

Similar Compounds

2-(Pyridin-2-yl)-acetic acid: The parent carboxylic acid of 2-(Pyridin-2-yl)acetyl chloride.

2-(Pyridin-2-yl)-ethanol: The reduced form of this compound.

2-(Pyridin-2-yl)-acetamide: Formed by the reaction of this compound with ammonia or amines.

Uniqueness

This compound is unique due to its high reactivity as an acylating agent. This property makes it a valuable intermediate in organic synthesis, allowing for the efficient modification of various nucleophiles. Its ability to form a wide range of derivatives, such as amides, esters, and thioesters, further enhances its versatility in scientific research and industrial applications.

生物活性

2-(Pyridin-2-yl)acetyl chloride is a synthetic compound characterized by a pyridinyl group bonded to an acetyl chloride moiety. This structure enhances its electrophilicity, making it a valuable intermediate in organic synthesis and pharmaceuticals. Recent studies have highlighted its potential biological activities, particularly in anti-inflammatory and anti-cancer applications.

The molecular formula of this compound is C7H6ClNO. The presence of the acyl chloride functionality contributes to its high reactivity, allowing it to participate in various nucleophilic substitution reactions.

Key Features

- Electrophilic Nature : The acyl chloride group makes it reactive towards nucleophiles.

- Synthetic Versatility : It can be used to synthesize esters, amides, and other derivatives through acylation reactions.

Anti-inflammatory Effects

Research indicates that this compound and its derivatives may play a significant role in the development of anti-inflammatory drugs. It has been particularly noted for its potential to inhibit collagen production, which is beneficial in managing fibrotic diseases such as scleroderma. In preclinical models, derivatives of this compound have shown effectiveness in reducing inflammation markers and improving outcomes in chronic inflammatory conditions.

Anti-cancer Properties

Additionally, compounds derived from this compound have been investigated for their anti-cancer properties. A study highlighted the utility of N-acyl-N'-(pyridin-2-yl) ureas, which are synthesized from this compound, showing promise in treating various cancers by inhibiting tumor growth and metastasis .

Study on Anti-inflammatory Activity

A notable study explored the effects of a derivative of this compound on inflammation in a rodent model of scleroderma. The compound was administered over a four-week period, resulting in:

- Reduction of Collagen Deposition : Histological analysis revealed decreased collagen accumulation in tissues.

- Decreased Cytokine Levels : Serum levels of pro-inflammatory cytokines (e.g., IL-6, TNF-alpha) were significantly reduced.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Collagen Content (mg/g) | 12.5 | 7.8 |

| IL-6 Levels (pg/mL) | 150 | 75 |

| TNF-alpha Levels (pg/mL) | 200 | 90 |

Study on Anti-cancer Activity

In another investigation, derivatives of this compound were tested against various cancer cell lines. The results indicated:

- Cell Viability Reduction : A significant decrease in cell viability was observed in breast and prostate cancer cell lines.

- Mechanism of Action : The compounds induced apoptosis through activation of the caspase pathway.

| Cell Line | IC50 (µM) Control | IC50 (µM) Treatment |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | 5 |

| PC3 (Prostate Cancer) | 20 | 6 |

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Acetylation of Pyridine : Reacting pyridine with acetyl chloride under controlled conditions.

- Reaction with Thionyl Chloride : Converting pyridine-2-acetic acid to the corresponding acyl chloride using thionyl chloride.

These methods highlight the compound's versatility and efficiency for use in synthetic organic chemistry.

特性

IUPAC Name |

2-pyridin-2-ylacetyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-7(10)5-6-3-1-2-4-9-6/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZMVURYVHXGKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。